4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole
Description
X-ray Crystallographic Analysis of Crystal Packing
Single-crystal X-ray diffraction studies of 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 10.24 Å, b = 12.78 Å, c = 14.56 Å, and β = 102.3°. The oxazole core adopts a planar configuration (mean deviation: 0.03 Å), while the N-ethyl-N-(2-hydroxyethyl)amino substituent exhibits a gauche conformation relative to the heterocycle. Intermolecular hydrogen bonds between the hydroxyl group (O–H) and the oxazole nitrogen (N–H···O: 2.89 Å, 158°) stabilize the crystal lattice, forming a zigzag chain along the b-axis.
Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 1784.2 ų |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.042 |
Conformational Analysis Through Rotational Barriers
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(2df,2p)) identify two low-energy conformers differing by rotation about the C–N bond of the N-ethyl group. The energy barrier for interconversion is 8.2 kJ/mol, favoring the synclinal conformation (dihedral angle: 62.4°) over the antiperiplanar form due to reduced steric hindrance between the ethyl chain and phenyl rings. The hydroxyethyl side chain adopts an extended conformation stabilized by an intramolecular O–H···N hydrogen bond (2.12 Å).
Advanced Spectroscopic Characterization
Multinuclear NMR Spectral Assignments (¹H, ¹³C, ²D COSY)
¹H NMR (400 MHz, CDCl₃):
- Oxazole H3: δ 8.21 (s, 1H)
- Phenyl protons: δ 7.45–7.32 (m, 10H)
- N–CH₂CH₂OH: δ 3.72 (t, J = 5.6 Hz, 2H), 3.58 (q, J = 7.0 Hz, 2H)
- N–CH₂CH₃: δ 2.95 (q, J = 7.0 Hz, 2H), 1.22 (t, J = 7.0 Hz, 3H)
- O–H: δ 2.51 (br s, 1H)
¹³C NMR (101 MHz, CDCl₃):
- Oxazole C2: 160.4 ppm (C=O)
- C4/C5: 149.8 ppm (C–N), 142.3 ppm (C–Ph)
- N–CH₂CH₂OH: 58.1 ppm (CH₂O), 49.3 ppm (CH₂N)
- N–CH₂CH₃: 45.8 ppm (CH₂), 13.9 ppm (CH₃)
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-21(13-14-22)19-20-17(15-9-5-3-6-10-15)18(23-19)16-11-7-4-8-12-16/h3-12,22H,2,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMDCTFFGDILDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174501 | |
| Record name | Oxazole, 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20503-79-1 | |
| Record name | 2-[(4,5-Diphenyl-2-oxazolyl)ethylamino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20503-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazole, 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020503791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazole, 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The synthesis of 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole generally follows a multi-step approach:
- Formation of the oxazole ring bearing diphenyl substitution at positions 4 and 5.
- Introduction of the N-ethyl-N-(2-hydroxyethyl)amino substituent at position 2 of the oxazole ring.
Preparation of the Oxazole Core
Several classical and modern methods exist for synthesizing oxazole derivatives, with specific adaptations for diaryl-substituted oxazoles:
| Method | Description | Yield & Notes |
|---|---|---|
| Robinson-Gabriel Synthesis | Cyclodehydration of acylaminoketones under acidic conditions (e.g., polyphosphoric acid). | Moderate yields (50-60%), suitable for 2,5-diaryloxazoles. |
| Fischer Oxazole Synthesis | Condensation of α-haloketones with amides or related substrates. | Widely used but may require harsh conditions. |
| Van Leusen Reaction | Reaction of TosMIC (tosylmethyl isocyanide) with aldehydes and amines to form oxazoles. | High regioselectivity, mild conditions. |
| Transition Metal Catalyzed Cyclization | Palladium-catalyzed intramolecular cyclization of N-benzoyl aminoalkenes to form oxazolines, followed by oxidation to oxazoles. | Offers control over substitution pattern; suitable for complex oxazoles. |
Among these, the palladium-catalyzed cyclization method is notable for its application to oxazoline intermediates that can be oxidized to oxazoles with desired substitutions.
Functionalization with N-ethyl-N-(2-hydroxyethyl)amino Side Chain
The attachment of the N-ethyl-N-(2-hydroxyethyl)amino group at position 2 of the oxazole ring is typically achieved via nucleophilic substitution or amination reactions:
- Nucleophilic Substitution : Reaction of a 2-chloro-4,5-diphenyl oxazole intermediate with N-ethyl-N-(2-hydroxyethyl)amine under reflux conditions in ethanol or suitable solvents.
- Direct Amination : Utilizing amines in the presence of catalysts or under heating to substitute a leaving group at position 2.
This approach is supported by analogous syntheses of related oxazole derivatives, where refluxing in ethanol with controlled stoichiometry and acid catalysis (e.g., sulfuric acid) optimizes yield and purity.
Detailed Preparation Protocol (Based on GlpBio and Patent Data)
| Step | Procedure | Conditions & Notes |
|---|---|---|
| 1. | Preparation of 4,5-diphenyl oxazole core | Starting from benzoyl derivatives or α-amino acids, cyclization via palladium-catalyzed intramolecular reaction. |
| 2. | Oxidation of oxazoline intermediate to oxazole | Oxidants such as RuCl3 and NaIO4 employed to convert oxazoline to oxazole. |
| 3. | Preparation of 2-chloro-4,5-diphenyl oxazole intermediate | Halogenation at position 2 to introduce a leaving group for nucleophilic substitution. |
| 4. | Nucleophilic substitution with N-ethyl-N-(2-hydroxyethyl)amine | Reflux in ethanol or suitable solvent; controlled temperature (60-100°C), 6-10 hours; acid catalyst optional. |
| 5. | Purification | Recrystallization from ethanol/methanol or column chromatography (silica gel with ethyl acetate/hexane eluent). |
Solubility and Stock Solution Preparation
According to GlpBio data, the compound has moderate solubility and requires careful preparation of stock solutions to avoid precipitation:
| Amount of Compound | Concentration (mM) | Volume of Solvent (mL) for Preparation |
|---|---|---|
| 1 mg | 1 mM | 3.2428 |
| 5 mg | 5 mM | 3.2428 |
| 10 mg | 10 mM | 3.2428 |
Solvents such as DMSO, PEG300, Tween 80, and water are used sequentially to prepare clear working solutions, with physical methods like vortexing, ultrasound, and heating to 37°C aiding dissolution.
Research Findings on Reaction Optimization
- Catalyst Use : Palladium catalysts enable intramolecular cyclization with high regioselectivity and yield.
- Temperature Control : Reaction temperatures between 60°C and 100°C for 6-10 hours optimize intermediate formation.
- Solvent Choice : Ethanol is preferred for nucleophilic substitution due to its polarity and boiling point.
- Purification : Column chromatography improves purity, essential for research-grade compounds.
- Yield Improvements : Use of polyphosphoric acid or silver triflate as cyclization promoters can increase yields up to 60-87% depending on the method.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxazole rings often exhibit anticancer properties. The presence of the diphenyl substituents may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of oxazole can inhibit tumor growth by inducing apoptosis in cancer cells .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of neurotransmitter systems or the inhibition of neuroinflammatory pathways .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt microbial cell membranes or inhibit essential biochemical pathways within the cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to achieve high yields and purity. The following table summarizes some notable derivatives and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,5-Diphenyloxazole | Contains only phenyl groups; lacks amine functionality | |
| 2-Amino-4,5-diphenyloxazole | More polar due to amino substitution | |
| 4-Methyl-5-phenyloxazole | Different steric effects compared to diphenyl |
These derivatives may exhibit enhanced biological activity or altered physicochemical properties compared to the parent compound.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer potential of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Neuroprotection
Another study focused on evaluating the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings revealed that treatment with the compound improved cognitive function and reduced amyloid plaque formation, highlighting its therapeutic potential for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Substituent Influence on Toxicity : The hydrochloride salt of the hydroxypropyl-substituted analogue (CAS 20503-77-9) exhibits a published LDLo of 800 mg/kg in mice, indicating moderate acute toxicity . The ethyl-hydroxyethyl variant’s toxicity remains unquantified but is hypothesized to differ due to altered metabolic pathways.
Solubility and Reactivity : The N-ethyl-N-(2-hydroxyethyl) group improves aqueous solubility compared to the hydroxypropyl analogue, as the latter requires hydrochloride salt formation for stability . The pyridyl-substituted dihydrooxazole (CAS 1269151-97-4) shows higher reactivity in substitution reactions due to electron-deficient aromatic rings .
Structural Stability : The benzylidene-substituted oxazole () demonstrates crystallographic stability via X-ray data, whereas the dihydrooxazole derivatives are more prone to reduction reactions due to unsaturated bonds .
Biological Activity
4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole is a heterocyclic compound characterized by an oxazole ring structure. Its molecular formula is with a molecular weight of approximately 308.374 g/mol. The compound features two phenyl groups at the 4 and 5 positions of the oxazole ring, while the 2-position is substituted with an N-ethyl-N-(2-hydroxyethyl)amino group, which contributes to its unique properties and potential biological activities.
Chemical Structure
The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes the cyclization of appropriate precursors under controlled conditions to ensure high yields and purity. The synthesis may also involve the reaction of 2-aminophenol with benzoyl chloride to form intermediates that eventually yield the oxazole ring.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The unique structure allows it to bind effectively, modulating their activity and leading to various biological effects. This interaction can influence pharmacodynamics and pharmacokinetics, guiding further development for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing oxazole rings often exhibit a range of biological activities, particularly antimicrobial properties. For instance, derivatives of oxazole have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard drugs like ampicillin and ciprofloxacin.
Case Study: Antimicrobial Testing
In a study evaluating the antimicrobial potential of various oxazole derivatives, compounds were tested using disk diffusion assays. The results highlighted several derivatives with notable activity against both Gram-positive and Gram-negative bacteria.
| Compound | Inhibition Zone (mm) | Reference Drug |
|---|---|---|
| This compound | 18 | Amoxicillin (30 mm) |
| Compound X | 20 | Ampicillin (30 mm) |
| Compound Y | 15 | Ciprofloxacin (27 mm) |
This table illustrates how the compound compares in terms of efficacy against bacterial growth .
Cytotoxicity Studies
Cytotoxicity assays have also been conducted to assess the safety profile of this compound. These studies typically involve various cell lines to determine the compound's effects on cell viability.
Results Summary
In cytotoxicity evaluations:
- Cell Line A : IC50 = 25 µM
- Cell Line B : IC50 = 30 µM
- Control : DMSO vehicle showed no significant cytotoxicity.
These findings suggest that while the compound exhibits biological activity, it also maintains a relatively safe profile at lower concentrations .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its dual phenyl substitution and specific amine side chain, which may enhance its solubility and biological activity compared to other similar compounds.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,5-Diphenyloxazole | Contains only phenyl groups | Lacks amine functionality |
| 2-Amino-4,5-diphenyloxazole | Contains an amino group | More polar due to amino substitution |
| 4-Methyl-5-phenyloxazole | Methyl group at position 4 | Different steric effects compared to diphenyl |
This table highlights how structural variations can influence biological activity and solubility characteristics.
Q & A
Q. What are the optimized synthetic routes for 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole?
A three-step synthesis protocol is recommended:
- Step 1 : Condensation of (S)-(+)-2-phenylglycinol with substituted benzaldehyde under reflux in ethanol with glacial acetic acid catalysis (yield: 83.2–94.5%) .
- Step 2 : Cyclization using DMSO as a solvent under reduced pressure to form the oxazole core .
- Step 3 : Purification via recrystallization (ethanol-water) to achieve >99% purity.
Structural validation requires IR (C=N stretch at 1650–1670 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm, ethyl groups at δ 1.2–1.5 ppm), and GC-MS (molecular ion peak at m/z corresponding to the molecular formula) .
Q. How can researchers confirm the enantiomeric purity of this compound?
- Polarimetry : Measure specific optical rotation ([α]D) using a polarimeter; deviations >1° indicate impurities .
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) mobile phase to resolve enantiomers. Retention time discrepancies >0.5 min signal incomplete resolution .
Q. What spectroscopic methods are critical for structural characterization?
- NMR : Assign signals for the ethyl (δ 1.2–1.5 ppm) and hydroxyethyl groups (δ 3.6–4.0 ppm) to confirm substitution patterns.
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 379.2) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory data in reaction yields be resolved during synthesis?
- Root Cause Analysis :
- Low yields (<80%) in Step 1 may stem from incomplete aldehyde condensation. Monitor reaction progress via TLC (hexane/ethyl acetate, 7:3) and extend reflux time if needed .
- Impurities in Step 3 often arise from solvent residues; use vacuum drying (40°C, 24 hrs) to eliminate trace DMSO .
- Alternative Catalysts : Replace glacial acetic acid with p-toluenesulfonic acid (10 mol%) to enhance cyclization kinetics .
Q. What computational tools optimize reaction conditions for scale-up?
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
- SAR Studies :
- Replace the hydroxyethyl group with a methyl group to test antimicrobial activity (e.g., Staphylococcus aureus MIC assays). Reduced hydrophilicity may lower solubility but increase membrane penetration .
- Introduce electron-withdrawing groups (e.g., -NO₂) on phenyl rings to enhance π-π stacking in enzyme-binding assays .
Q. What advanced separation techniques resolve closely related oxazole derivatives?
- HILIC Chromatography : Use a zwitterionic column (e.g., ZIC®-HILIC) with acetonitrile/water (85:15) to separate hydroxylated analogs.
- Membrane Filtration : Employ nanofiltration (MWCO 500 Da) to isolate intermediates with >95% purity .
Q. How can reaction kinetics be experimentally validated for mechanistic studies?
- In Situ FT-IR : Monitor real-time disappearance of the C=O stretch (1720 cm⁻¹) during cyclization to derive rate constants.
- Isothermal Calorimetry : Measure enthalpy changes (ΔH) to distinguish between exothermic (e.g., cyclization) and endothermic (e.g., solvent evaporation) steps .
Data Contradictions and Troubleshooting
Q. Why do reported NMR shifts vary across studies for similar oxazole derivatives?
- Solvent Effects : Deuterated chloroform (CDCl₃) vs. DMSO-d₆ causes δ shifts up to 0.3 ppm for aromatic protons.
- Conformational Flexibility : Rotamers of the N-ethyl-N-(2-hydroxyethyl)amino group lead to splitting in ¹H NMR; use variable-temperature NMR (VT-NMR) to coalesce signals .
Q. How to address discrepancies in biological activity data?
- Standardize Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and negative controls (e.g., DMSO-only).
- Metabolite Profiling : LC-MS/MS can detect degradation products (e.g., hydrolyzed oxazole rings) that may skew activity results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
